(2R)-2-[(4-methylphenyl)sulfonylamino]-3-methylsulfanylpropanoic acid
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Overview
Description
(2R)-2-[(4-methylphenyl)sulfonylamino]-3-methylsulfanylpropanoic acid is an organic compound with a complex structure It features a sulfonylamino group attached to a 4-methylphenyl ring, a methylsulfanyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(4-methylphenyl)sulfonylamino]-3-methylsulfanylpropanoic acid typically involves multiple steps. One common method starts with the preparation of the 4-methylphenylsulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonylamino intermediate. This intermediate is further reacted with a methylsulfanylpropanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(4-methylphenyl)sulfonylamino]-3-methylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The sulfonylamino group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids or bases and specific catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
(2R)-2-[(4-methylphenyl)sulfonylamino]-3-methylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(4-methylphenyl)sulfonylamino]-3-methylsulfanylpropanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the methylsulfanyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(4-methylphenyl)sulfonylamino]-3-methylsulfanylpropanoic acid: shares similarities with other sulfonylamino and methylsulfanyl-containing compounds.
Sulfonylamino Compounds: These compounds often exhibit similar reactivity and biological activity due to the presence of the sulfonylamino group.
Methylsulfanyl Compounds: Compounds with methylsulfanyl groups may have comparable chemical properties and undergo similar reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62188-29-8 |
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Molecular Formula |
C11H15NO4S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2R)-2-[(4-methylphenyl)sulfonylamino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO4S2/c1-8-3-5-9(6-4-8)18(15,16)12-10(7-17-2)11(13)14/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
JBUUMGJKGRSUIB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CSC)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CSC)C(=O)O |
Origin of Product |
United States |
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